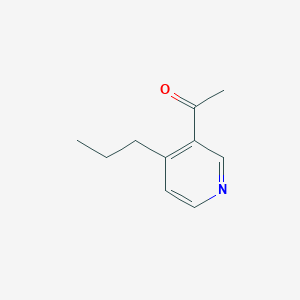
1-(4-Propylpyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Propylpyridin-3-yl)ethanone, also known as PPE, is a chemical compound that belongs to the class of pyridine derivatives. It is a yellowish liquid with a molecular weight of 177.25 g/mol and a boiling point of 242 °C. PPE is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-(4-Propylpyridin-3-yl)ethanone is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase (AChE) and the modulation of oxidative stress. AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which may improve cognitive function.
Effets Biochimiques Et Physiologiques
1-(4-Propylpyridin-3-yl)ethanone has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects and inhibition of AChE, 1-(4-Propylpyridin-3-yl)ethanone has been shown to have antioxidant and anti-inflammatory properties. It can also modulate the expression of genes involved in cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-Propylpyridin-3-yl)ethanone is its versatility. It can be used in a wide range of scientific research applications, from drug development to environmental monitoring. 1-(4-Propylpyridin-3-yl)ethanone is also relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers.
However, there are also some limitations to the use of 1-(4-Propylpyridin-3-yl)ethanone in lab experiments. One of the main limitations is its potential toxicity. 1-(4-Propylpyridin-3-yl)ethanone has been shown to be toxic to certain cell types at high concentrations, which may limit its use in some applications. Additionally, 1-(4-Propylpyridin-3-yl)ethanone has a relatively short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are many potential future directions for research on 1-(4-Propylpyridin-3-yl)ethanone. One area of research is in the development of 1-(4-Propylpyridin-3-yl)ethanone-based drugs for the treatment of neurological disorders such as Alzheimer's disease. Another area of research is in the development of 1-(4-Propylpyridin-3-yl)ethanone-based fluorescent probes for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-Propylpyridin-3-yl)ethanone and its potential applications in other fields of scientific research.
Conclusion
In conclusion, 1-(4-Propylpyridin-3-yl)ethanone is a versatile chemical compound with a wide range of potential applications in scientific research. Its unique properties and potential applications make it an attractive option for researchers in many different fields. Further research is needed to fully understand the mechanism of action of 1-(4-Propylpyridin-3-yl)ethanone and its potential applications in drug development, environmental monitoring, and other areas of scientific research.
Méthodes De Synthèse
The synthesis of 1-(4-Propylpyridin-3-yl)ethanone involves the reaction of 3-acetylpyridine with n-propyl Grignard reagent. The resulting product is then purified using column chromatography. The yield of 1-(4-Propylpyridin-3-yl)ethanone is typically around 60-70%, and the purity can be up to 95%.
Applications De Recherche Scientifique
1-(4-Propylpyridin-3-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of drugs for the treatment of neurological disorders such as Alzheimer's disease. 1-(4-Propylpyridin-3-yl)ethanone has been shown to have neuroprotective effects and can inhibit the formation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease.
1-(4-Propylpyridin-3-yl)ethanone has also been used in the development of fluorescent probes for the detection of metal ions such as copper and iron. These probes have potential applications in environmental monitoring, medical diagnostics, and drug discovery.
Propriétés
Numéro CAS |
108134-82-3 |
|---|---|
Nom du produit |
1-(4-Propylpyridin-3-yl)ethanone |
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-(4-propylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-4-9-5-6-11-7-10(9)8(2)12/h5-7H,3-4H2,1-2H3 |
Clé InChI |
XGDKYGUSYJOLKG-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=NC=C1)C(=O)C |
SMILES canonique |
CCCC1=C(C=NC=C1)C(=O)C |
Synonymes |
Ethanone, 1-(4-propyl-3-pyridinyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)




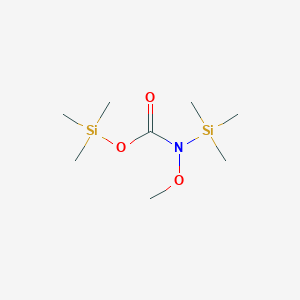
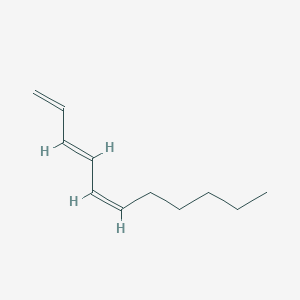

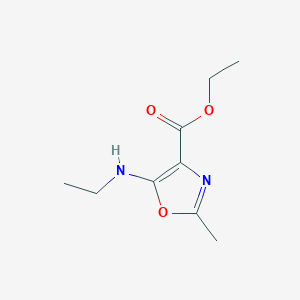
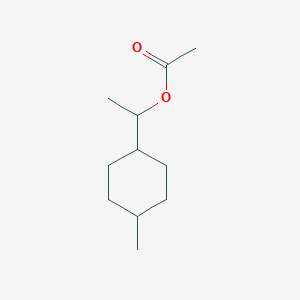
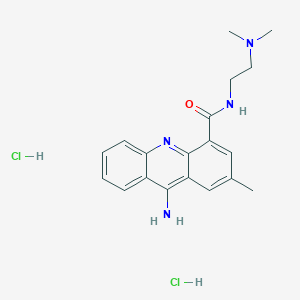

![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)